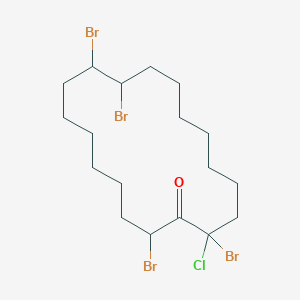
2,10,11,18-Tetrabromo-2-chlorocyclooctadecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,10,11,18-Tetrabromo-2-chlorocyclooctadecan-1-one is a halogenated organic compound known for its unique structure and properties. This compound is characterized by the presence of bromine and chlorine atoms attached to a cyclooctadecanone ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,10,11,18-Tetrabromo-2-chlorocyclooctadecan-1-one typically involves the bromination and chlorination of cyclooctadecanone. The reaction conditions often require the use of bromine and chlorine sources in the presence of catalysts to facilitate the halogenation process. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective addition of halogen atoms to the desired positions on the cyclooctadecanone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,10,11,18-Tetrabromo-2-chlorocyclooctadecan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in dehalogenated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield brominated ketones, while reduction can produce partially or fully dehalogenated cyclooctadecanone derivatives .
Scientific Research Applications
2,10,11,18-Tetrabromo-2-chlorocyclooctadecan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other halogenated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,10,11,18-Tetrabromo-2-chlorocyclooctadecan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s halogen atoms play a crucial role in its reactivity and biological activity. For example, the bromine atoms can form strong interactions with biological molecules, leading to the inhibition of specific enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrabromoethane: Another halogenated compound with similar bromine content but different structural properties.
Tetrabromobisphenol A: A brominated flame retardant with distinct chemical and physical properties compared to 2,10,11,18-Tetrabromo-2-chlorocyclooctadecan-1-one.
Uniqueness
This compound is unique due to its specific arrangement of bromine and chlorine atoms on the cyclooctadecanone ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
90101-31-8 |
|---|---|
Molecular Formula |
C18H29Br4ClO |
Molecular Weight |
616.5 g/mol |
IUPAC Name |
2,10,11,18-tetrabromo-2-chlorocyclooctadecan-1-one |
InChI |
InChI=1S/C18H29Br4ClO/c19-14-10-6-2-1-5-9-13-18(22,23)17(24)16(21)12-8-4-3-7-11-15(14)20/h14-16H,1-13H2 |
InChI Key |
AIHWQQYGVNXYHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(C(CCCCCCC(C(=O)C(CCC1)(Cl)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















